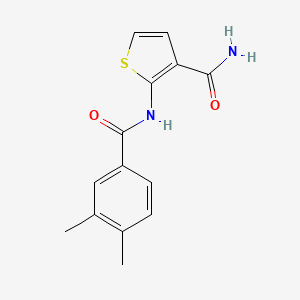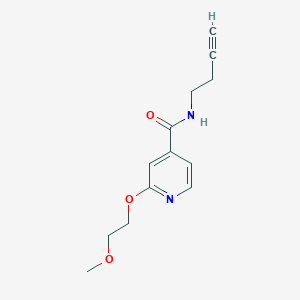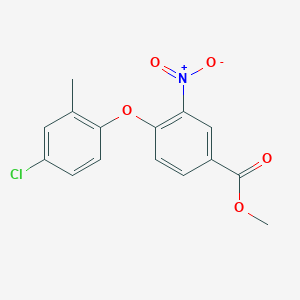
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCPA is a widely used phenoxy herbicide introduced in 1945 . It selectively controls broad-leaf weeds in pasture and cereal crops . The chemical formula of MCPA is C9H9ClO3 .
Synthesis Analysis
MCPA was synthesized from the corresponding phenol by exposing it to chloroacetic acid and dilute base in a straightforward substitution reaction .Molecular Structure Analysis
The optimized molecular geometry and the fundamental vibrational frequencies of MCPA have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis
MCPA belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action . The same group of agents also includes herbicides such as dicamba, mecoprop, and 2, 4-D .Physical And Chemical Properties Analysis
MCPA appears as a white to light brown solid with a density of 1.18-1.21 g/cm^3 . It has a melting point of 114 to 118 °C . The solubility in water is 825 mg/L at 23 °C .Aplicaciones Científicas De Investigación
Herbicidal Ionic Liquids
“Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate” is used in the synthesis of herbicidal ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . They are characterized by their solubility, thermal stability, and herbicidal activity .
Antitumor Activity
A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has shown pronounced antitumor activity . This suggests that “Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate” could potentially be used in cancer research and treatment.
Chemical Synthesis
Ionic liquids, such as those containing “Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate”, are used in chemical synthesis . They offer an alternative to toxic solvents and have unique properties due to the vast amount of cation-anion combinations .
Extraction Processes
Ionic liquids with “Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate” are used in extraction processes . They can be used to dissolve cellulose or extract lignin from biomass, and transform it into aromatic compounds .
Catalysis
Ionic liquids, such as those containing “Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate”, are used in catalysis . They can facilitate various chemical reactions, making them more efficient or possible under milder conditions .
Electrochemical Processes
“Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate” is used in electrochemical processes . Ionic liquids containing this compound can be used in batteries, fuel cells, and other electrochemical devices .
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, which is a derivative of MCPA , is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, it disrupts the normal balance of auxin in the plant, leading to uncontrolled cell division and growth . The downstream effects include abnormal growth patterns and ultimately, plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be highly mobile and can be frequently detected in global potable water sources .
Result of Action
The molecular and cellular effects of the compound’s action result in rapid, uncontrolled growth in broad-leaf plants . This leads to abnormalities in plant structure and function, and eventually causes the plant to die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate. For instance, the sorption and desorption potentials of MCPA, a similar compound, can be optimized by specific combinations of feedstock and pyrolysis temperature . This suggests that the compound’s action can be influenced by the characteristics of the soil in which the plants grow .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOKRKOPDSYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-(4-nitrophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765669.png)

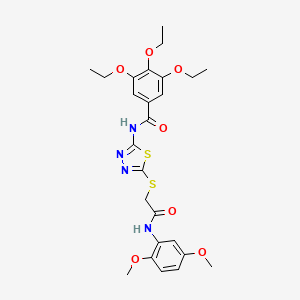
![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)
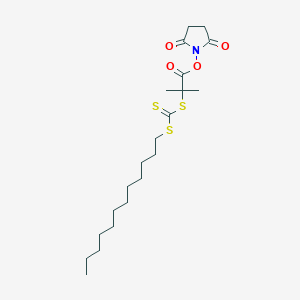
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide](/img/structure/B2765679.png)
![3-butyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765683.png)
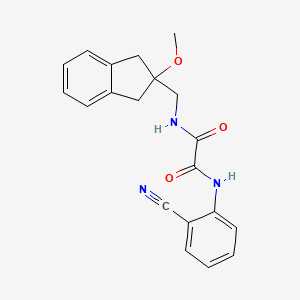
![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)
